Florisil

Beschreibung

Florisil® is a synthetic magnesium silicate adsorbent widely employed in analytical chemistry for the purification and separation of polar compounds. Its structure consists of a porous matrix with high surface area and polar active sites, making it ideal for applications such as solid-phase extraction (SPE), chromatography, and matrix cleanup in complex biological or environmental samples . Florisil® is particularly effective in adsorbing polar contaminants, including pesticides, polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), fatty acids, and parabens, while also removing lipidic interferences from nonpolar matrices . Its versatility extends to industrial uses, such as paint additives, anticorrosion coatings, and drug carriers, owing to its structural stability and tunable surface properties .

Eigenschaften

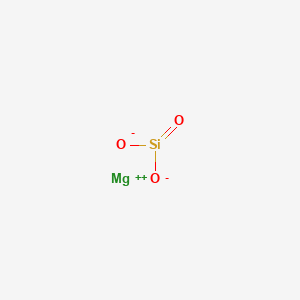

IUPAC Name |

magnesium;dioxido(oxo)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.O3Si/c;1-4(2)3/q+2;-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHIFSZMMVMEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893966 | |

| Record name | Magnesium silicate (Mg(SiO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Green or brown odorless flakes; [Alfa Aesar MSDS] | |

| Record name | Magnesium metasilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

8014-97-9, 13776-74-4, 63210-56-0 | |

| Record name | Magnesium oxide (MgO), mixt. with silica | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008014979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium metasilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013776744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Steatite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063210560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium silicate (Mg(SiO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Steatite (Mg(SiO3)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM METASILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y27LXN39T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Florisil is prepared through a synthetic route that involves the reaction of magnesium oxide with silicon dioxide. The reaction conditions typically involve high temperatures to ensure the formation of the magnesium silicate structure. Industrial production methods often involve the activation of the compound at temperatures around 650°C to 675°C to enhance its adsorptive properties .

Analyse Chemischer Reaktionen

Florisil undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Introduction to Florisil

Florisil, a registered trade name for magnesium silicate, is widely recognized for its applications in chromatography, particularly in the cleanup and separation of various compounds. Its unique properties make it an essential tool in analytical chemistry, especially for environmental monitoring and food safety assessments. This article explores the diverse applications of Florisil across scientific research, emphasizing its role in chromatographic techniques.

Properties of Florisil

Florisil possesses several key physical and chemical properties that contribute to its effectiveness as a chromatographic adsorbent:

- Surface Area : High surface area allows for greater interaction with analytes.

- Porosity : Well-defined pore structure facilitates the passage of solvents while retaining larger molecules.

- Chemical Stability : Resistant to degradation under various conditions, making it suitable for a wide range of applications.

Table 1: Key Physical Properties of Florisil

| Property | Value |

|---|---|

| Surface Area | ~300 m²/g |

| Pore Volume | ~1.0 cm³/g |

| Particle Size | 40-60 µm |

| pH Range | 6-8 |

Pesticide Residue Analysis

Florisil is extensively used for the cleanup of pesticide residues in food and environmental samples. It effectively separates analytes from interfering substances prior to analysis by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) .

Case Study: Pesticide Residues in Food

A study conducted by the FAO utilized Florisil column chromatography to analyze pesticide residues in food samples. The method demonstrated high efficiency with a lowest fortification level tested at 0.01 mg/kg, showcasing Florisil's capability to provide clean extracts suitable for sensitive detection methods .

Environmental Monitoring

Florisil is employed in the analysis of environmental contaminants such as polychlorinated biphenyls (PCBs) and other chlorinated hydrocarbons. Its ability to selectively retain non-polar compounds while allowing polar interferences to pass through makes it ideal for environmental sample preparation .

Case Study: PCB Analysis

In a comprehensive study on soil contamination, Florisil was used to prepare soil extracts for PCB analysis. The results indicated significant improvements in the cleanliness of extracts, leading to more reliable quantification of contaminants .

Pharmaceutical Applications

Florisil has been utilized in pharmaceutical research for the separation and purification of various compounds, including steroids and alkaloids. Its effectiveness in removing impurities enhances the accuracy of subsequent analyses .

Case Study: Steroid Separation

Research involving the extraction of steroids from biological samples demonstrated that Florisil could effectively separate these compounds from fats and oils, yielding high recovery rates and purity levels .

Food Safety Testing

In food safety testing, Florisil is crucial for analyzing mycotoxins and other hazardous substances. Its role in solid-phase extraction (SPE) protocols allows for efficient cleanup of complex food matrices .

Case Study: Mycotoxin Detection

A study focused on detecting mycotoxins in cereals utilized Florisil as part of its extraction process. The method achieved recoveries between 85% and 95%, indicating high reliability for routine testing in food safety laboratories .

Wirkmechanismus

The mechanism by which Florisil exerts its effects is primarily through adsorption. The magnesium silicate structure provides a large surface area with active sites that can interact with polar compounds. These interactions are typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions. The high affinity for polar compounds allows Florisil to effectively separate and purify these substances from complex mixtures .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Florisil® is often compared to other adsorbents like C18 , PSA (primary secondary amine) , GCB (graphitized carbon black) , and silica gel in terms of polarity, selectivity, and performance. Below is a detailed analysis supported by experimental

Key Research Findings

Selectivity for Polar Compounds: Florisil® outperforms C18 in removing polar interferences (e.g., ethanol, dyes, nitrogen-containing compounds) due to its magnesium silicate structure . In PCB analysis, Florisil® combined with gel permeation chromatography (GPC) achieved 90–112% recovery, surpassing C18 (74–108%) . For sn-2 monoglyceride purification, Florisil® achieved 95% purity in hydrolyzed oils, comparable to traditional thin-layer chromatography .

Fat and Lipid Removal :

- Florisil® demonstrated superior lipid removal in biological samples compared to PSA, reducing matrix effects in anticoagulant rodenticide analysis . Its polar surface selectively binds fatty acids, enabling efficient cleanup of high-lipid matrices like fish oil .

Synergistic Combinations: In QuEChERS-based PAH/PCB extraction, Florisil® paired with Z-Sep (a zirconia-coated silica) removed both polar and nonpolar interferences (e.g., fats, pigments) in olive fruits, outperforming standalone C18 or GCB . For parabens in wastewater, Florisil® enhanced microwave-assisted extraction by absorbing polar matrix components, improving recovery by 15–20% over methanol alone .

Limitations: Florisil® showed lower recovery (72–77%) than molecularly imprinted polymers (MISPE, 90–97%) for organophosphorus pesticides (OPPs) in honey due to non-specific binding . Excessive Florisil® usage (>0.1 g/25 mL) reduced Cs⁺ adsorption capacity by 40%, highlighting the need for optimized adsorbent-to-solution ratios .

Structural and Functional Advantages

Florisil®’s synthetic magnesium silicate framework provides pH stability (pH 6–8) and structural integrity in organic solvents, unlike natural silicates prone to degradation . Its impregnation with ionic liquids (e.g., Cyphos IL-101) further enhances metal ion adsorption (e.g., Cs⁺), achieving a Langmuir maximum capacity of 12.4 mg/g .

Biologische Aktivität

Florisil is a magnesium silicate adsorbent that is widely used in various analytical chemistry applications, particularly in the extraction and purification of organic compounds. Its unique properties allow it to selectively adsorb certain compounds while excluding others, making it a valuable tool in both environmental and biological research. This article focuses on the biological activity of Florisil, exploring its applications, effects on biological systems, and relevant research findings.

Florisil functions primarily as a solid-phase extraction medium. Its porous structure and high surface area facilitate the adsorption of organic molecules, which can include pharmaceuticals, pesticides, and other environmental contaminants. The biological activity of Florisil can be attributed to its ability to interact with various biological molecules, influencing their bioavailability and toxicity.

Applications in Biological Research

- Extraction of Bioactive Compounds : Florisil is often employed in the extraction of bioactive compounds from plant materials. For instance, it has been used to isolate flavonoids and other secondary metabolites that exhibit antimicrobial properties .

- Toxicological Studies : In toxicological assessments, Florisil aids in the fractionation of complex mixtures, allowing researchers to evaluate the effects of specific compounds on biological systems. It has been utilized to study the effects of di-n-butyl phthalate (DBP) on human health, highlighting its role in environmental exposure assessments .

- Pharmacological Studies : The compound's ability to purify and concentrate active pharmaceutical ingredients has made it a staple in pharmacological research. Its use in solid-phase extraction has enabled researchers to study the pharmacokinetics and dynamics of various drugs more effectively.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of compounds isolated using Florisil from Eriocaulaceae family plants. The results indicated that several flavonoids exhibited significant antibacterial activity against strains such as Salmonella typhimurium and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined, demonstrating the efficacy of these compounds when extracted using Florisil .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Flavonoid A | 10 | S. typhimurium |

| Flavonoid B | 15 | M. tuberculosis |

| Flavonoid C | 5 | Staphylococcus aureus |

Case Study 2: Environmental Impact Assessment

In a study assessing consumer product chemicals in indoor dust, Florisil was used for the extraction of volatile organic compounds (VOCs). The findings highlighted the presence of hazardous substances and their potential health risks, emphasizing the importance of using Florisil for environmental monitoring .

| Chemical Compound | Concentration Found (µg/kg) | Source |

|---|---|---|

| VOC A | 0.001 | Household products |

| VOC B | 0.25 | Building materials |

Toxicity and Safety Profile

Research has indicated that while Florisil itself is considered relatively non-toxic, its interactions with various compounds can lead to different biological outcomes. For example, studies have shown that certain contaminants extracted using Florisil can exhibit toxic effects on aquatic organisms when released into water bodies .

Q & A

Q. What methodological considerations are critical when activating Florisil for pesticide residue analysis in environmental samples?

Florisil activation involves standardized protocols to ensure consistent adsorbent capacity. According to EPA methods, activation typically involves heating at 650°C for 5–6 hours, followed by deactivation with water (3–10% w/w) to modulate polarity . Variations in activation protocols (e.g., temperature, duration) can alter elution patterns of chlorinated pesticides, necessitating pre-validation using reference standards like those described in Manual of Analytical Methods for Florisil .

Q. How does Florisil particle size (e.g., 60–100 vs. 100–200 mesh) influence analyte recovery in column chromatography?

Smaller particle sizes (100–200 mesh) increase surface area, enhancing adsorption but potentially causing slower flow rates. For phthalate analysis, 60–100 mesh Florisil is preferred to balance recovery (85–110%) and interference removal, as demonstrated in MSPD (matrix solid-phase dispersion) workflows . Larger particles may underperform for low-concentration analytes due to reduced contact efficiency.

Q. What are the standard elution solvent systems for Florisil-based cleanup of organophosphorus pesticides?

Hexane-acetone (4:1 v/v) and ethyl acetate are widely used, with recoveries >90% for 65 organophosphorus compounds . Ethyl acetate minimizes phthalate interference compared to acetone-hexane mixtures, as noted in mussel tissue extractions . Solvent polarity must align with analyte hydrophobicity to avoid incomplete elution.

Advanced Research Questions

Q. How can a fractional factorial design optimize Florisil-dependent MSPD parameters for complex matrices?

A 2⁴⁻¹ factorial design (resolution IV) with central points evaluates variables: sample mass, Florisil mass (dispersant/cleanup agent), elution volume, and drying agent ratio. For phthalates in mussel tissue, Minitab-based ANOVA revealed Florisil mass (Factor B) and elution volume (Factor D) as statistically significant (p < 0.05), explaining >70% of variance in recovery rates . Pareto charts further prioritize factor effects, enabling resource-efficient optimization.

Q. How should researchers reconcile contradictory data on Florisil’s adsorption capacity across studies?

Discrepancies often arise from batch-specific activity variations. Mills (1968) recommends calibrating Florisil using lauric acid adsorption (mg/g) before critical experiments . Cross-study comparisons must normalize for activation protocols (e.g., 130°C vs. 650°C heating) and deactivation levels, as these alter surface hydroxyl group availability .

Q. What validation steps are essential when adapting Florisil cleanup to novel persistent organic pollutants (POPs)?

- Spike-and-recovery tests : Use isotopically labeled surrogates (e.g., ¹³C-BDEs) to track losses during extraction .

- Interference checks : Analyze non-spiked matrix blanks to identify co-eluting contaminants (e.g., lipids in biota) .

- Column performance metrics : Report bed volume, flow rate, and elution profiles relative to established methods (e.g., EPA 3620C) .

Q. How does Florisil compare to alternative adsorbents (e.g., silica, alumina) in dioxin analysis?

Florisil’s basic pH (9–11) enhances retention of acidic interferents, but silica outperforms for non-polar dioxins due to higher surface uniformity. In GC-HRMS workflows, Florisil-carbon layered columns achieve >95% recovery of 2,3,7,8-TCDD, whereas silica alone requires additional acid-washing steps . Cost-benefit analyses should consider detection limits and matrix complexity.

Methodological Troubleshooting

Q. What strategies mitigate cross-contamination risks in Florisil columns during high-throughput POP analysis?

- Pre-column conditioning : Rinse with 40 mL of ethyl acetate before sample loading .

- Batch-specific QC : Include procedural blanks every 10 samples to monitor carryover.

- Discard early fractions : First 5 mL of eluate often contains residual matrix interferents .

Q. How can researchers statistically validate Florisil’s role in reducing matrix effects during LC-MS/MS analysis?

Calculate matrix effect (ME) as . Florisil cleanup reduces ME from >50% (uncleaned extracts) to <20% for phthalates, confirmed via F-tests comparing variance pre/post cleanup .

Q. What evidence supports Florisil’s reusability in multi-residue workflows without performance degradation?

Limited studies suggest Florisil can be reactivated (650°C for 4 hours) ≤3 times before lauric acid capacity drops by >15% . However, repeated heating may fragment particles, altering flow rates. Single-use protocols are recommended for trace-level analytes (e.g., pg/g dioxins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.